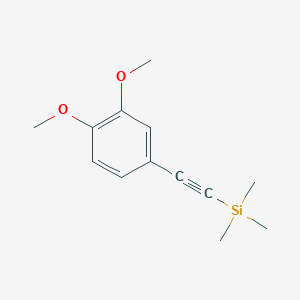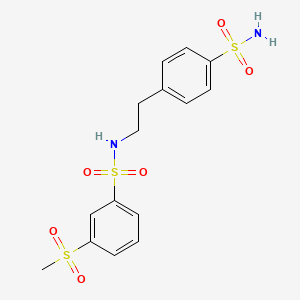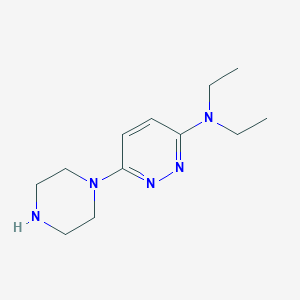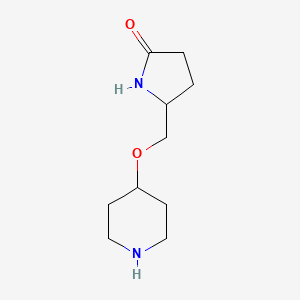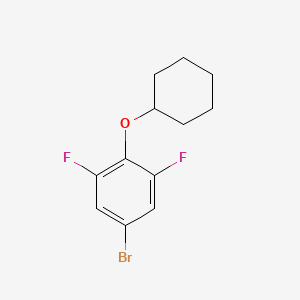
5-Bromo-2-(cyclohexyloxy)-1,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(cyclohexyloxy)-1,3-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers This compound is characterized by the presence of bromine, fluorine, and cyclohexyloxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclohexyloxy)-1,3-difluorobenzene typically involves the following steps:
Etherification: The cyclohexyloxy group can be introduced through an etherification reaction using cyclohexanol and a suitable base such as potassium carbonate (K2CO3) in the presence of a phase transfer catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, fluorination, and etherification processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclohexyloxy)-1,3-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The bromine and fluorine atoms can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted derivatives such as 5-amino-2-(cyclohexyloxy)-1,3-difluorobenzene.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with fewer halogen atoms.
Scientific Research Applications
5-Bromo-2-(cyclohexyloxy)-1,3-difluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclohexyloxy)-1,3-difluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the cyclohexyloxy group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Another halogenated aromatic compound with similar reactivity.
5-Bromo-2-chlorobenzoic acid: Shares the bromine substituent and aromatic structure.
5-Bromo-2-(methoxycarbonyl)benzoic acid: Contains a bromine atom and an ester functional group.
Uniqueness
5-Bromo-2-(cyclohexyloxy)-1,3-difluorobenzene is unique due to the combination of bromine, fluorine, and cyclohexyloxy groups, which confer distinct chemical properties and potential applications. Its structure allows for specific interactions and reactivity that may not be observed in similar compounds.
Properties
Molecular Formula |
C12H13BrF2O |
|---|---|
Molecular Weight |
291.13 g/mol |
IUPAC Name |
5-bromo-2-cyclohexyloxy-1,3-difluorobenzene |
InChI |
InChI=1S/C12H13BrF2O/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h6-7,9H,1-5H2 |
InChI Key |
GLSOWQPRYGBOCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


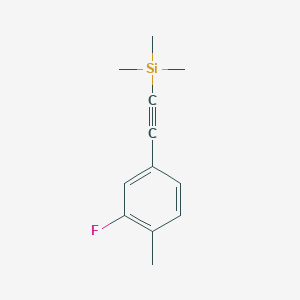

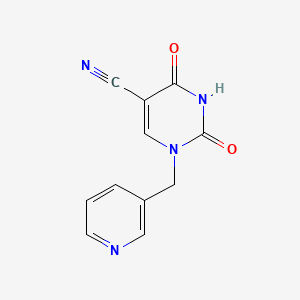
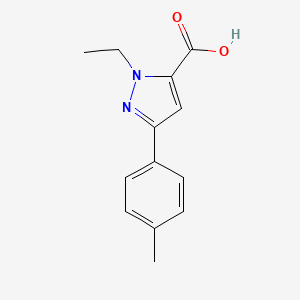
![(4Z)-5-(3-bromophenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B14870012.png)
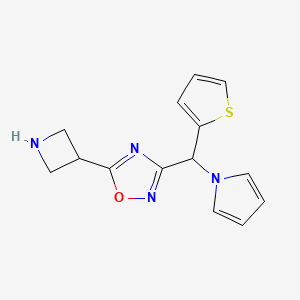
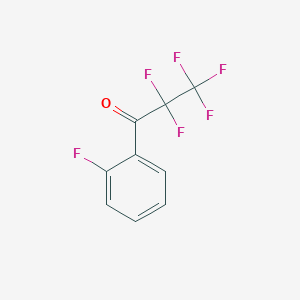
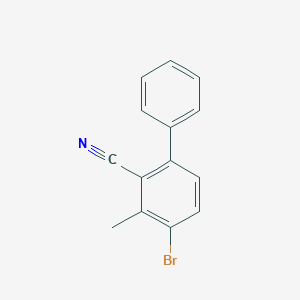
![N-methoxy-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14870039.png)
